
Oxidase, urate
描述
This enzyme is crucial in the metabolism of purines and is found in many organisms, including bacteria, fungi, and some animals, but is notably absent in humans and higher apes . The absence of this enzyme in humans leads to the accumulation of uric acid, which can result in conditions such as gout and hyperuricemia .
准备方法
Synthetic Routes and Reaction Conditions: Urate oxidase can be produced through recombinant DNA technology. The gene encoding urate oxidase is cloned into a suitable expression vector and introduced into a host organism, such as Escherichia coli or Saccharomyces cerevisiae . The host organism is then cultured under optimal conditions to express the enzyme. The enzyme is subsequently purified using techniques such as chromatography and crystallization .
Industrial Production Methods: Industrial production of urate oxidase involves large-scale fermentation processes. The recombinant host organisms are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize enzyme yield . After fermentation, the enzyme is extracted and purified using a series of downstream processing steps, including filtration, centrifugation, and chromatography .
化学反应分析
Primary Catalytic Reaction
Urate oxidase facilitates the oxidation of uric acid (UA) in the presence of molecular oxygen and water, producing HIU and hydrogen peroxide:
This reaction occurs in the peroxisomes of liver hepatocytes and is cofactor-independent, distinguishing it from other oxidases .
Key Features :
-
Substrate binding involves hydrogen bonds with conserved residues (Arg 176 and Gln 228), stabilizing the urate dianion intermediate .
-
Oxygen acts as an electron acceptor, forming a transient urate radical intermediate before HIU synthesis .
Reaction Mechanism
The enzyme employs a multi-step radical-based mechanism:
-
Deprotonation : Uric acid (N3 monoanion) tautomerizes to 8-hydroxyxanthine, stabilized by Thr 57 and Lys 10 via a proton relay system .
-
Electron Transfer : The substrate donates electrons to molecular oxygen, forming a dioxygen radical () and a urate radical intermediate .
-
Hydroperoxide Formation : The dioxygen radical combines with the urate radical, generating a hydroperoxide intermediate .
-
Hydration : A catalytic water molecule attacks the hydroperoxide, yielding HIU and releasing .
Structural Insights :
-
Neutron crystallography reveals that chloride ions inhibit the reaction by competing with oxygen at the active site, trapping the enzyme-substrate complex at the 8-hydroxyxanthine stage .
-
Mutations distant from the active site (e.g., F216S) alter substrate affinity by disrupting dynamic protein interactions .
Downstream Reactions and Intermediates
HIU undergoes further enzymatic processing:
Step | Reaction | Enzyme | Product |
---|---|---|---|
1 | Hydrolysis of HIU | HIU hydrolase (Urah) | 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) |
2 | Decarboxylation of OHCU | OHCU decarboxylase (Urad) | S-(+)-allantoin |
-
Stereochemical Control : Enzymatic conversion ensures exclusive production of S-(+)-allantoin, whereas spontaneous HIU degradation yields racemic allantoin .
-
Kinetic Interference : HIU absorbs UV light at 292 nm, complicating urate oxidase activity assays unless Urah is included to eliminate HIU .
Inhibition and Regulatory Factors
pH Dependence :
-
Optimal activity occurs at pH >8, but catalysis proceeds at physiological pH due to a protonatable group (pKa ≈6.3) near the active site .
Catalytic Residues and Mutational Analysis
Residue | Role |
---|---|
Arg 176 | Stabilizes urate dianion via hydrogen bonding |
Gln 228 | Anchors purine ring orientation |
Thr 57* | Mediates proton transfer via a water network |
Lys 10* | Activates catalytic water molecule |
Directed Evolution Insights :
-
Mutations like D44V/Q268R enhance catalytic efficiency () by 129% through epistatic effects on protein dynamics .
Clinical and Biotechnological Implications
-
Hyperuricemia Treatment : Recombinant urate oxidase (rasburicase) rapidly reduces serum uric acid levels in tumor lysis syndrome, outperforming allopurinol .
-
Enzyme Engineering : Marine microbial urate oxidases (e.g., from Priestia flexa) show promise for industrial-scale production due to high stability and activity .
This synthesis integrates structural, mechanistic, and biochemical data to elucidate urate oxidase’s role in purine catabolism. The enzyme’s cofactor-independent mechanism and evolutionary loss in humans underscore its significance in both basic biochemistry and clinical applications.
科学研究应用
Therapeutic Applications
-
Treatment of Hyperuricemia and Gout
- Urate oxidase is primarily used to lower uric acid levels in patients suffering from hyperuricemia and gout. Traditional treatments include allopurinol, but urate oxidase offers an alternative approach by directly converting uric acid into allantoin, which is more easily excreted by the kidneys .
- Recent studies have demonstrated that engineered forms of urate oxidase, such as ALLN-346, have shown significant efficacy in reducing plasma urate levels in animal models. In a study involving URKO mice (uricase-deficient), ALLN-346 administration resulted in a 44% reduction in hyperuricemia over seven days and 28% over 19 days .
-
Chronic Kidney Disease (CKD) Management
- Patients with CKD often face challenges in managing uric acid levels due to impaired kidney function. Engineered urate oxidases that are not absorbed into circulation present a promising strategy to manage hyperuricemia without exacerbating renal burden . The ability to degrade urate secreted into the gastrointestinal tract could provide a safer therapeutic option for these patients.
Diagnostic Applications
Urate oxidase is also utilized in diagnostic kits for measuring uric acid levels in biological samples. Its enzymatic activity can be harnessed to develop assays that provide accurate quantification of uric acid, which is critical for diagnosing conditions associated with abnormal purine metabolism.
Innovative Developments
- Directed Evolution of Urate Oxidase
- Advances in biotechnology have led to the development of mutant forms of urate oxidase with enhanced catalytic efficiency. Techniques such as error-prone polymerase chain reaction have been employed to generate variants that exhibit improved activity and stability, making them more effective for therapeutic use .
- Nanozymes as Alternatives
- Research into nanozymes has introduced novel materials that mimic the activity of natural enzymes like urate oxidase. For instance, mixed valence state metal-organic frameworks (MVSM) have demonstrated uricase-like activity and potential applications in both in vivo and in vitro settings for treating hyperuricemia . These nanozymes offer advantages such as stability and cost-effectiveness compared to traditional enzyme therapies.
Case Studies
作用机制
Urate oxidase catalyzes the oxidation of uric acid to 5-hydroxyisourate through a series of steps that involve the formation of a hydroperoxide intermediate . The enzyme binds to uric acid and facilitates its interaction with molecular oxygen, leading to the formation of 5-hydroxyisourate and hydrogen peroxide . The 5-hydroxyisourate is then further degraded to allantoin, which is excreted from the body .
相似化合物的比较
Urate oxidase is unique among oxidases in that it does not require metal cofactors or organic co-factors for its catalytic activity . This distinguishes it from other oxidases, such as xanthine oxidase, which require metal ions for their function . Similar compounds to urate oxidase include xanthine oxidase and aldehyde oxidase, both of which are involved in the metabolism of purines and other substrates .
List of Similar Compounds:- Xanthine oxidase
- Aldehyde oxidase
- Monoamine oxidase
These enzymes share some functional similarities with urate oxidase but differ in their substrate specificities and cofactor requirements .
生物活性
Urate oxidase (UOX), also known as uricase, is an enzyme that catalyzes the oxidation of uric acid into allantoin, a compound that is more soluble and easier to excrete. This enzymatic reaction plays a crucial role in purine metabolism and has significant implications for various medical conditions, particularly hyperuricemia and gout. This article explores the biological activity of urate oxidase, supported by recent research findings, case studies, and data tables.
Urate oxidase facilitates the conversion of uric acid to allantoin through a three-step oxidative pathway. The enzyme’s activity is essential for organisms that can metabolize purines effectively, as it helps prevent the accumulation of uric acid, which can lead to crystallization and subsequent inflammatory responses in joints and tissues.
Key Research Findings
- Catalytic Efficiency : Recent studies have demonstrated efforts to enhance the catalytic efficiency of urate oxidase through directed evolution. For instance, mutants like D44V/Q268R showed a significant increase in enzyme activity—up to 129% higher than the wild-type enzyme—indicating that structural modifications can lead to improved therapeutic effectiveness .
- Clinical Applications : Urate oxidase is clinically utilized in treating conditions like tumor lysis syndrome (TLS) and hyperuricemia associated with chemotherapy. A systematic review highlighted its efficacy in rapidly reducing serum uric acid levels in patients undergoing treatment for leukemia and lymphoma, with significant decreases observed within hours of administration .
- Comparative Efficacy : In head-to-head trials against allopurinol, urate oxidase demonstrated superior performance in lowering plasma uric acid concentrations. For example, patients receiving recombinant urate oxidase (Rasburicase) experienced a median decrease from 9.7 mg/dL to 1 mg/dL within four hours .
Case Study 1: Treatment of Hyperuricemia in Cancer Patients
A cohort study involving 131 patients with newly diagnosed leukemia or lymphoma treated with Rasburicase showed rapid reductions in plasma uric acid levels. The treatment resulted in a median decrease from 4.3 mg/dL to 0.5 mg/dL after administration . Additionally, serum creatinine levels normalized within days, indicating effective renal function preservation during treatment.
Case Study 2: Efficacy in Tumor Lysis Syndrome
In another study focused on TLS prevention, urate oxidase was found to significantly lower serum uric acid levels without increasing the risk of renal failure compared to traditional therapies like allopurinol . However, the evidence regarding its impact on mortality rates remains inconclusive.
Table 1: Comparative Efficacy of Urate Oxidase vs. Allopurinol
Treatment | Initial Uric Acid (mg/dL) | Uric Acid After 4 Hours (mg/dL) | Serum Creatinine Change |
---|---|---|---|
Urate Oxidase | 9.7 | 1 | Decreased significantly |
Allopurinol | 9.5 | Not specified | Decreased minimally |
Table 2: Mutant Variants of Urate Oxidase
Mutant Variant | Catalytic Efficiency Increase (%) | Km (μM) | Vmax (μmol/min/mg) |
---|---|---|---|
Wild-Type | - | 100 | 5 |
D44V/Q268R | 129 | 68 | 12 |
K285Q | 83 | 75 | 10 |
属性
IUPAC Name |
azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N4O14P.H3N/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXDHZMLJOJKOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N5O14P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9002-12-4 | |
Record name | Urate oxidase | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxidase, urate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。